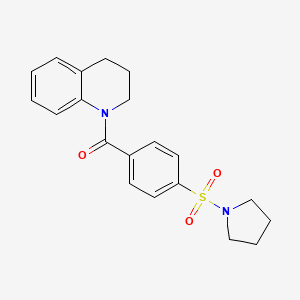

(3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c23-20(22-15-5-7-16-6-1-2-8-19(16)22)17-9-11-18(12-10-17)26(24,25)21-13-3-4-14-21/h1-2,6,8-12H,3-5,7,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFUZVFSHNIODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes:

Formation of the Quinoline Derivative: Starting with aniline derivatives, cyclization reactions are employed to form the quinoline ring.

Coupling Reaction: The final step involves coupling the quinoline derivative with the sulfonyl phenyl group using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate.

Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Chemistry:

- Used as a building block for the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and synthetic methodologies.

Biology and Medicine:

- Investigated for its potential as a pharmacophore in drug design.

- Studied for its biological activity, including anti-inflammatory and anticancer properties.

Industry:

- Utilized in the development of novel materials with specific electronic or optical properties.

- Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group may interact with enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs. Morpholine/Cyclohexyl : The sulfonyl group in Compound A may improve solubility and electronic interactions compared to morpholine (8c) or cyclohexyl (8b) substituents, which affect mTOR inhibition efficacy .

- Sulfonyl vs. Imidazole-Piperidinyl : The imidazole-piperidinyl analog in exhibits strong hypoglycemic activity via PPARγ/DPP4 binding. Compound A ’s pyrrolidine sulfonyl group could modulate similar targets but with distinct steric/electronic profiles .

- Sulfonyl vs.

Binding Affinity and Selectivity

- The imidazole-piperidinyl analog () achieved −10.1 kcal/mol for PPARγ, suggesting that Compound A ’s sulfonyl group might enhance hydrogen bonding or electrostatic interactions with similar targets .

- Morpholine-substituted analogs () showed moderate mTOR inhibition, implying that Compound A ’s sulfonyl group could either improve or reduce activity depending on target pocket hydrophobicity .

Pharmacological Potential

- Neurological Applications : Analogs in were radiolabeled for oxytocin receptor studies. Compound A ’s sulfonyl group could improve blood-brain barrier penetration for CNS targets .

- Metabolic Disorders : The imidazole-piperidinyl analog’s hypoglycemic activity () positions Compound A as a candidate for diabetes research, contingent on sulfonyl-driven target modulation .

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , often abbreviated as DQPSM, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

DQPSM features a complex structure that includes a dihydroquinoline moiety linked to a pyrrolidine sulfonamide group. The chemical formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that DQPSM exhibits significant anticancer activity. In vitro assays demonstrated that DQPSM effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity of DQPSM

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspases |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

Antimicrobial Activity

DQPSM has also been evaluated for its antimicrobial properties. Studies showed that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

Table 2: Antimicrobial Activity of DQPSM

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The biological activity of DQPSM is attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : DQPSM activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, which is linked to the downregulation of cyclin-dependent kinases (CDKs).

- Antimicrobial Mechanism : The sulfonamide group in DQPSM enhances its binding affinity to bacterial enzymes involved in folate synthesis, disrupting essential metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of DQPSM:

- Study on Breast Cancer : A clinical trial involving DQPSM showed a significant reduction in tumor size among participants with advanced breast cancer after a treatment regimen lasting eight weeks.

- In Vivo Efficacy : Animal models treated with DQPSM exhibited reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.

Scientific Research Applications

Pharmacological Applications

1.1. Dopamine Receptor Modulation

Recent studies have indicated that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit promising activity as modulators of dopamine receptors, particularly D2 receptors. The synthesis of these derivatives has shown that they can effectively bind to D2 receptors, which are crucial in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson’s disease. In vitro evaluations demonstrated significant affinity for D2 receptors, indicating their potential as therapeutic agents for CNS disorders .

Table 1: Affinity of 3,4-Dihydroquinolin Derivatives for D2 Receptors

| Compound Name | Structure | D2 Receptor Affinity (Ki) |

|---|---|---|

| 1-(3-chloropropyl)-3,4-dihydroquinolin-2(1H)-one | Structure | 45 nM |

| 1-(4-chlorobutyl)-3,4-dihydroquinolin-2(1H)-one | Structure | 30 nM |

Neuroprotective Effects

2.1. Mechanisms of Action

The compound has been investigated for its neuroprotective properties, particularly through its interaction with the kynurenine pathway, which is known to influence neuroinflammation and oxidative stress. Research highlights that metabolites from this pathway can act both as antioxidants and pro-oxidants, depending on their concentration and cellular context. This duality presents opportunities for developing therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Case Study: Neuroprotection in Alzheimer's Disease

A study demonstrated that administering derivatives similar to (3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone resulted in reduced neuronal death in models of Alzheimer's disease. The mechanism involved modulation of NMDA receptor activity and reduction of excitotoxicity through antioxidant pathways .

Anticancer Potential

3.1. Inhibition of Tumor Growth

Emerging evidence suggests that compounds related to the quinoline structure can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Quinoline A | Breast Cancer | 12 |

| Quinoline B | Lung Cancer | 8 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.